6-Methoxy-2,7-dimethylquinazolin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-methoxy-2,7-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-9-8(5-10(6)15-3)11(14)13-7(2)12-9/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
HUEUKRMOPPBCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)NC(=N2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methoxy 2,7 Dimethylquinazolin 4 Ol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Quinazolin-4-OL Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For 6-Methoxy-2,7-dimethylquinazolin-4-OL, the primary disconnections focus on the formation of the pyrimidine (B1678525) ring of the quinazolin-4-ol core.
Two principal retrosynthetic bond cleavages can be envisioned for the quinazolin-4-ol skeleton. The most common approach involves a disconnection of the N1-C2 and C4-N3 bonds, which simplifies the target molecule to a substituted 2-aminobenzoic acid derivative (an anthranilic acid) and a suitable one-carbon (C2) and one-nitrogen (N3) source. This strategy is the basis for many classical synthetic methods.
A second key disconnection can be made at the N3-C4 and C8a-N1 bonds, leading to a substituted isatoic anhydride (B1165640) and an amine source, which can be advantageous in certain synthetic contexts. For the specific target, this compound, the primary retrosynthetic pathway would lead to 2-amino-5-methoxy-4-methylbenzoic acid as the key precursor for the benzene (B151609) portion of the bicyclic system. The methyl group at the 2-position suggests the incorporation of an acetamido group or a related two-carbon unit during the cyclization step.
Classical Synthetic Routes to Substituted Quinazolin-4-OL Structures
Classical methods for the synthesis of the quinazolin-4-ol ring system have been well-established for over a century and remain valuable due to their simplicity and the availability of starting materials.
Cyclocondensation Approaches
Cyclocondensation reactions are the cornerstone of classical quinazolin-4-ol synthesis. The most prominent of these is the Niementowski quinazoline (B50416) synthesis , first reported in 1895. nih.govtandfonline.com This reaction involves the thermal condensation of an anthranilic acid with an amide to form the corresponding 3H-quinazolin-4-one. nih.govfarmaceut.org
For the synthesis of this compound, the Niementowski approach would involve the reaction of 2-amino-5-methoxy-4-methylbenzoic acid with acetamide. The reaction is typically carried out at elevated temperatures, often without a solvent.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-amino-5-methoxy-4-methylbenzoic acid | Acetamide | Heat | This compound |
Another classical cyclocondensation method is the Bischler quinazoline synthesis , which utilizes an N-acylanthranilic acid as the starting material. This intermediate is then reacted with ammonia (B1221849) or a primary amine to furnish the quinazolin-4-ol. This method offers an alternative entry point where the acyl group, which will become the C2-substituent, is introduced prior to the cyclization step.
Multi-component Reactions for Quinazoline Ring Formation
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and improving atom economy. Several MCRs have been developed for the construction of the quinazoline ring system.
One notable example involves a three-component reaction of an isatoic anhydride, a primary amine, and an orthoester. This approach allows for the introduction of diversity at three positions of the quinazoline core. In the context of this compound, a hypothetical MCR could involve a substituted isatoic anhydride, ammonia (or a protected form), and a source for the 2-methyl group. While specific examples for this exact substitution pattern are not prevalent in the literature, the general strategy holds promise for the rapid generation of analogues.
Modern Synthetic Advancements in Quinazolin-4-OL Derivatization
Modern organic synthesis has introduced a plethora of new methodologies that offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods. These advancements have been particularly impactful in the synthesis and derivatization of heterocyclic compounds like quinazolin-4-ols.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Substitution
Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium- and copper-catalyzed cross-coupling reactions are particularly valuable for the synthesis and functionalization of the quinazolin-4-ol scaffold.
Palladium-catalyzed reactions , such as the Suzuki, Heck, and Buchwald-Hartwig couplings, can be employed to introduce substituents onto a pre-formed quinazolin-4-ol core that has been functionalized with a halide (e.g., bromo or iodo). For instance, a bromo-substituted quinazolin-4-ol could be coupled with various boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig) to generate a library of analogues.
Copper-catalyzed reactions have also emerged as a powerful tool for quinazolinone synthesis. Copper catalysts can mediate the coupling of 2-halobenzamides with various nitrogen sources, or facilitate domino reactions that lead to the quinazolinone core in a single pot. organic-chemistry.org Furthermore, copper-catalyzed C-H activation strategies are being developed to directly functionalize the quinazolinone ring system without the need for pre-installed leaving groups. nih.gov
| Catalyst System | Reaction Type | Application in Quinazolin-4-OL Synthesis |
| Palladium(0) complexes | Suzuki, Heck, Buchwald-Hartwig | Derivatization of halo-substituted quinazolin-4-ols |
| Copper(I) and (II) salts | Ullmann-type couplings, C-H activation | Synthesis of the quinazolin-4-ol core and its functionalization |
| Rhodium and Ruthenium complexes | C-H activation/annulation | Direct formation of the quinazolinone ring from simpler precursors |
Recent research has also explored the use of other transition metals like rhodium and ruthenium for the catalytic synthesis of quinazolines via C-H activation and annulation strategies. These methods often proceed with high atom economy and offer novel pathways to access complex quinazolinone structures.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. farmaceut.orgnih.gov The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds, including quinazolin-4-ols.
The Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved by using microwave irradiation. farmaceut.org Microwave-assisted protocols often allow the reaction to be carried out under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net
| Synthetic Method | Conventional Conditions | Microwave-Assisted Conditions | Advantages of MAOS |
| Niementowski Synthesis | High temperature, long reaction times | Shorter reaction times (minutes vs. hours), often solvent-free | Increased efficiency, reduced energy consumption, cleaner reactions |
| Multi-component Reactions | Often require prolonged heating | Rapid and efficient | Enables high-throughput synthesis of compound libraries |
| Transition Metal-Catalyzed Reactions | Can require extended heating to drive catalysis | Faster reaction rates, can lead to improved catalyst turnover | Enhanced efficiency and potential for milder reaction conditions |
Microwave heating can also be effectively combined with other modern synthetic techniques, such as multi-component reactions and transition metal catalysis, to further enhance reaction efficiency. nih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to cleaner reactions with fewer byproducts. farmaceut.org
Green Chemistry Approaches and Sustainable Synthesis of Quinazoline Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinazolines, to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. While specific green synthetic routes for this compound are not extensively documented, general sustainable methods for quinazoline synthesis can be adapted.
Key green chemistry strategies applicable to the synthesis of quinazoline derivatives include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the Niementowski synthesis, a common method for preparing 4(3H)-quinazolinones from anthranilic acids and formamides, can be accelerated using microwave irradiation.
Use of eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a cornerstone of sustainable synthesis.
Catalyst-free reactions: The development of reaction pathways that proceed efficiently without the need for a catalyst, or by using recyclable catalysts, is highly desirable. For example, catalyst-free methods for the ring-opening and formylation of quinazolinones have been reported.
One-pot multi-component reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and energy consumption.
The synthesis of this compound could potentially be achieved through a green adaptation of classical methods, such as the condensation of a suitably substituted anthranilic acid with an appropriate amide or nitrile under green conditions.
| Green Chemistry Approach | Potential Application in Quinazoline Synthesis | Benefits |
| Microwave Irradiation | Acceleration of condensation reactions (e.g., Niementowski synthesis) | Reduced reaction times, improved yields |
| Eco-friendly Solvents | Use of water, ethanol, or ionic liquids as reaction media | Reduced toxicity and environmental pollution |
| Catalyst-free Conditions | Development of reactions that proceed without a catalyst | Simplified purification, reduced waste |
| Multi-component Reactions | One-pot synthesis from multiple starting materials | Increased efficiency, atom economy |
Regioselective Functionalization Strategies for the this compound System
The functionalization of the this compound core is crucial for developing analogues with modified properties. The existing substituents—a methoxy (B1213986) group at position 6 and methyl groups at positions 2 and 7—play a significant role in directing the regioselectivity of further reactions. The methoxy group, being electron-donating, can influence the reactivity of the benzene ring portion of the quinazoline. nih.gov Conversely, the methyl group at the 2-position can affect the tautomeric equilibrium and reactivity of the pyrimidine ring. nih.govijpca.orgscispace.comresearchgate.net
Alkylation and arylation reactions on the quinazolinone scaffold can occur at several positions, primarily at the N1 and N3 nitrogens, and potentially at the C4-oxo group (O-alkylation). The regioselectivity of these reactions is influenced by the reaction conditions, including the choice of base, solvent, and electrophile.
Studies on the alkylation of quinazolin-4-ones have shown that N3-alkylation is often the favored pathway under various conditions. juniperpublishers.com For this compound, alkylation would likely proceed at the N3 position.
Table of Regioselective Reactions on Quinazoline Derivatives:
| Reaction Type | Reagents and Conditions | Predominant Position of Functionalization |
|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, DMF | N3 |
| N-Arylation | Aryl halide, catalyst (e.g., Pd-based), base | N1 or N3 |
The N-arylation of quinazolinones can be achieved through catalyst-free methods or by employing transition-metal catalysts. Microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be an efficient method for producing 4-anilinoquinazolines. nih.gov While this compound does not possess a chloro group at the 4-position, this position can be activated for nucleophilic substitution, for example, by conversion of the 4-oxo group to a 4-chloro substituent using reagents like phosphoryl chloride. nih.gov
The methoxy and methyl groups on the this compound ring system can also be manipulated to create further diversity.
The methoxy group at the 6-position can be introduced during the synthesis of the quinazolinone core, for example, by starting with a methoxy-substituted anthranilic acid derivative. Post-synthetic modification of the methoxy group, such as demethylation to a hydroxyl group, can also be performed.
The introduction of the methyl group at the 2-position is typically achieved by using a precursor containing an acetyl group or its equivalent during the cyclization step to form the quinazolinone ring. For instance, the reaction of an appropriately substituted anthranilic acid with acetic anhydride can lead to the formation of a 2-methylquinazolinone. The methyl group at the 7-position would be incorporated via the choice of the starting anthranilic acid derivative.
Manipulation of the methyl groups themselves is more challenging but could potentially involve oxidation to a carboxylic acid or halogenation followed by further substitution. The presence of the methyl group at the 2-position is known to enhance the reactivity of substituted 4(3H)-quinazolinones through extended tautomeric effects. nih.govijpca.orgscispace.comresearchgate.net
Comprehensive Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing profound insights into the molecular framework and the electronic environment of individual atoms.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Quinazolin-4-OL Research
The structural backbone of 6-Methoxy-2,7-dimethylquinazolin-4-OL can be meticulously pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While specific experimental data for this compound is not extensively published, the following represents an illustrative analysis based on established principles for this class of compounds. mdpi.commdpi.comrsc.org
¹H NMR spectroscopy provides initial information on the number and types of protons present in the molecule. For this compound, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the quinazolinone core.
¹³C NMR spectroscopy , often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments. This allows for the identification of quaternary carbons, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups.
2D NMR techniques are indispensable for establishing connectivity between atoms.
Correlation SpectroscopY (COSY) is utilized to identify proton-proton (¹H-¹H) coupling networks, which is crucial for assigning protons on the same spin system, such as adjacent protons on the aromatic ring. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC) is pivotal in establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This technique is instrumental in connecting different fragments of the molecule, for instance, by observing correlations from the methyl protons to the quaternary carbons of the quinazolinone ring, or from the methoxy protons to the carbon atom at the 6-position.
Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons. This is particularly useful for confirming the relative positions of substituents, such as the proximity of the C7-methyl group to the H8 proton.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | ~155 | C2-CH₃ → C2, C4 |
| 4 | - | ~163 | H5 → C4, C8a |
| 4a | - | ~121 | H5 → C4a, C6, C8 |
| 5 | ~7.8 | ~126 | H5 → C4, C4a, C7, C8a |
| 6 | - | ~158 | 6-OCH₃ → C6 |
| 7 | - | ~138 | C7-CH₃ → C7, C6, C8 |
| 8 | ~7.5 | ~115 | H8 → C4a, C6, C7 |
| 8a | - | ~148 | H5 → C8a |
| C2-CH₃ | ~2.5 | ~22 | C2-CH₃ → C2 |
| C7-CH₃ | ~2.4 | ~18 | C7-CH₃ → C7, C6, C8 |
| 6-OCH₃ | ~3.9 | ~56 | 6-OCH₃ → C6 |
| NH/OH | Variable | - | - |
Note: The chemical shifts are estimates and can vary based on solvent and other experimental conditions. The tautomeric equilibrium between the -ol and -one forms will significantly affect the chemical shifts, particularly for atoms in the pyrimidine (B1678525) ring.
Solvent Effects and Dynamic NMR Studies on this compound
Quinazolin-4-ol derivatives are known to exist in a tautomeric equilibrium between the 4-hydroxyquinazoline (B93491) and quinazolin-4(3H)-one forms. ubd.edu.bnubd.edu.bnbeilstein-journals.org This equilibrium can be influenced by factors such as the solvent, temperature, and pH. NMR spectroscopy is a powerful tool for investigating this dynamic process. ubd.edu.bnubd.edu.bn
The choice of NMR solvent can significantly alter the observed tautomeric ratio. mdpi.comnih.govnih.gov In non-polar solvents, the intramolecularly hydrogen-bonded keto tautomer might be favored, while polar protic solvents can stabilize the enol form through intermolecular hydrogen bonding. By acquiring NMR spectra in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄), the position of the tautomeric equilibrium can be assessed.
Dynamic NMR (DNMR) studies involve acquiring spectra at different temperatures. ubd.edu.bnubd.edu.bn If the rate of tautomeric interconversion is on the NMR timescale, changes in temperature can lead to coalescence or sharpening of the signals corresponding to the two tautomers. This allows for the determination of the thermodynamic parameters of the equilibrium, such as the activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of the process. ubd.edu.bnubd.edu.bn
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its molecular formula (C₁₁H₁₂N₂O₂).
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are employed to study the fragmentation of the parent ion. nih.gov The fragmentation pattern provides valuable structural information. For quinazolinone derivatives, characteristic fragmentation pathways often involve the cleavage of the pyrimidine ring and the loss of small neutral molecules. researchgate.netresearchgate.net
A plausible fragmentation pathway for this compound could involve:
Initial loss of a methyl radical (•CH₃) from one of the methyl groups.
Loss of carbon monoxide (CO) from the carbonyl group.
Cleavage of the methoxy group, either as a methyl radical or as formaldehyde (B43269) (CH₂O).
Retro-Diels-Alder reactions leading to the fragmentation of the quinazolinone core.
Below is a table of predicted major fragment ions for this compound.
| m/z (Predicted) | Possible Formula | Likely Origin |
| 204.090 | C₁₁H₁₂N₂O₂ | [M]⁺ |
| 189.066 | C₁₀H₉N₂O₂ | [M - CH₃]⁺ |
| 176.084 | C₁₀H₁₂N₂O | [M - CO]⁺ |
| 173.071 | C₁₀H₉N₂O | [M - OCH₃]⁺ |
X-ray Crystallography for Solid-State Structural Characterization of this compound
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, offering a three-dimensional map of the atomic positions within the crystal lattice. mdpi.comresearchgate.netnih.gov
Determination of Absolute Configuration, Bond Lengths, and Angles
For a chiral molecule, X-ray crystallography can determine its absolute configuration. While this compound is achiral, this technique provides precise measurements of bond lengths and angles. mdpi.comresearchgate.net This data is invaluable for confirming the connectivity established by NMR and for understanding the electronic and steric effects of the substituents on the molecular geometry. For instance, the bond lengths within the aromatic ring can provide insights into the degree of electron delocalization.
The table below presents expected bond lengths and angles for key structural features of this compound, based on data from similar quinazolinone structures. mdpi.comresearchgate.net
| Bond/Angle | Expected Value |
| C4=O Bond Length | ~1.23 Å |
| C4-N3 Bond Length | ~1.38 Å |
| C6-O (methoxy) Bond Length | ~1.36 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-N (pyrimidine ring) Bond Length | ~1.32 - 1.38 Å |
| C4a-C8a-N1 Angle | ~120° |
| N1-C2-N3 Angle | ~123° |
Analysis of Crystal Packing and Intermolecular Interactions
X-ray crystallography also reveals how molecules are arranged in the solid state, providing insights into the intermolecular forces that govern the crystal packing. iucr.orgnih.govmdpi.comnih.gov For this compound, one would expect to observe various non-covalent interactions, including:
Hydrogen Bonding: The presence of the N-H/O-H group and the carbonyl oxygen allows for the formation of strong hydrogen bonds, which often lead to the formation of dimers or extended chains in the crystal lattice. iucr.org
π-π Stacking: The planar aromatic quinazolinone core can participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal structure. iucr.org
Understanding these intermolecular interactions is crucial as they can influence the physical properties of the solid, such as its melting point, solubility, and polymorphism.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Polymorphism Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive analytical tool for the structural elucidation of chemical compounds. These methods probe the vibrational motions of molecules, providing a unique spectroscopic fingerprint that is highly specific to the compound's molecular structure and its solid-state form. For this compound, IR and Raman spectroscopy are instrumental in identifying key functional groups and can be employed to investigate polymorphic variations.
Functional Group Identification
The vibrational spectrum of this compound is characterized by a series of absorption bands in the IR and scattering peaks in the Raman spectrum, each corresponding to specific molecular vibrations. By analyzing the position, intensity, and shape of these bands, it is possible to identify the principal functional groups present in the molecule. The expected vibrational frequencies for the key functional groups in this compound, based on data from related quinazolinone derivatives, are summarized below. mdpi.commdpi.commdpi.com
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretching | Amide (Quinazolinone ring) |
| 3000 - 2850 | C-H Stretching | Methyl (CH₃) and Methoxy (O-CH₃) groups |
| ~1680 | C=O Stretching | Amide I band (Quinazolinone ring) |
| 1620 - 1580 | C=N Stretching | Quinazolinone ring |
| 1600 - 1450 | C=C Stretching | Aromatic ring |
| ~1250 | C-O Stretching | Methoxy group |
Table 2: Expected Raman Scattering Peaks for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretching | Aromatic C-H |
| 3000 - 2850 | C-H Stretching | Methyl (CH₃) and Methoxy (O-CH₃) groups |
| 1620 - 1580 | C=N Stretching | Quinazolinone ring |
| 1600 - 1450 | Ring Stretching | Aromatic and Quinazolinone rings |
| ~1300 | Ring Breathing | Quinazolinone ring |
Detailed Research Findings:
Amide Group: The quinazolinone core contains a cyclic amide (lactam) group. The most characteristic vibration of this group is the C=O stretching (Amide I band), which is expected to appear as a strong absorption in the IR spectrum around 1680 cm⁻¹. mdpi.com The N-H stretching vibration of the amide is anticipated in the region of 3400-3100 cm⁻¹.
Aromatic System: The fused benzene (B151609) and pyrimidine rings give rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed as weaker bands in the 3100-3000 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations usually appear as a group of bands in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern of the aromatic ring.
Methoxy and Methyl Groups: The aliphatic C-H stretching vibrations of the methyl (CH₃) and methoxy (O-CH₃) groups are expected in the 3000-2850 cm⁻¹ region. researchgate.net The asymmetric and symmetric C-O-C stretching of the methoxy group would likely result in a strong IR band around 1250 cm⁻¹.
C=N Bond: The stretching vibration of the C=N bond within the quinazolinone ring is expected to be observed in the 1620-1580 cm⁻¹ region. mdpi.com
Polymorphism Studies
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Vibrational spectroscopy is a highly sensitive technique for detecting and characterizing polymorphism.
Key Indicators of Polymorphism in Vibrational Spectra:
Peak Shifts: Changes in the intermolecular interactions within the crystal lattice of different polymorphs can lead to shifts in the positions of vibrational bands.
Peak Splitting: A single vibrational mode in an isolated molecule may split into multiple peaks in the solid state due to the presence of multiple non-equivalent molecules in the unit cell or specific intermolecular interactions. The splitting pattern can be unique to a particular polymorph.
Appearance/Disappearance of Peaks: Some vibrational modes may be active in the IR or Raman spectrum of one polymorph but inactive in another due to differences in crystal symmetry and selection rules.
Table 3: Hypothetical Spectral Differences Between Two Polymorphs (Form A and Form B) of this compound
| Frequency Range (cm⁻¹) | Observation in Form A | Observation in Form B | Interpretation |
|---|---|---|---|
| 3400 - 3100 (N-H stretch) | Single, sharp peak | Broader peak at lower frequency | Different hydrogen bonding network |
| ~1680 (C=O stretch) | Single peak at 1682 cm⁻¹ | Doublet at 1675 and 1685 cm⁻¹ | Different packing arrangements affecting the carbonyl group |
By comparing the IR and Raman spectra of different batches or samples of this compound, one could identify the presence of different polymorphic forms. These techniques are valuable for quality control in manufacturing processes to ensure the desired polymorphic form is consistently produced.
An extensive search for scientific literature detailing the biological activities of the chemical compound “this compound” has been conducted. Despite a thorough investigation across multiple scientific databases and search engines, no specific research data was found for this particular compound corresponding to the requested outline sections:
In Vitro Cell-Based Assays to Assess Biological Responses
Cell Proliferation and Viability Studies (e.g., MTT, MTS assays)
Cell Cycle Perturbation Analysis (e.g., Flow Cytometry)
Apoptosis Induction Pathways and Programmed Cell Death Mechanisms (e.g., Caspase Activation, Annexin V Staining)
Enzymatic Inhibition Assays (e.g., Kinase Assays, Tubulin Polymerization Assays)
Receptor Binding and Ligand-Target Interaction Studies
Molecular Target Identification and Validation Strategies
The performed searches aimed to locate studies that have specifically investigated this compound for these biological effects. However, the search results did not yield any publications or datasets detailing such research for this exact molecule.
General information exists for the broader class of quinazoline (B50416) derivatives, indicating a wide range of biological activities. However, due to the strict requirement to focus solely on "this compound," this general information cannot be used to generate the requested article.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "Investigation of Biological Activities and Underlying Molecular Mechanisms" of this compound as specified in the prompt, due to the absence of available scientific data.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are cornerstones of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies guide the design of new, more potent, and selective analogues.
The systematic modification of a lead compound's structure is a key strategy for exploring its SAR. For 6-Methoxy-2,7-dimethylquinazolin-4-OL, analogues could be designed and synthesized by modifying the substituents at various positions of the quinazoline (B50416) core. For example, the methoxy (B1213986) group at position 6 could be replaced with other electron-donating or electron-withdrawing groups, and the methyl groups at positions 2 and 7 could be substituted with other alkyl or aryl groups. mdpi.comacs.org The biological activity of these new analogues would then be evaluated to determine the impact of these structural changes. Numerous studies have reported the synthesis and SAR of various quinazoline derivatives, providing a roadmap for how such investigations could be conducted for this compound. acs.org
Table 2: Example of SAR for Quinazolinone Derivatives as Antibacterials (Note: This table illustrates how systematic structural modifications can influence biological activity for a series of quinazolinone derivatives.)
| Compound | R1 Substitution (Ring 1) | R2 Substitution (Ring 2) | R3 Substitution (Ring 3) | Antibacterial Activity (MIC against S. aureus in μg/mL) |
| Parent Compound | H | H | H | 16 |
| Analogue 1a | 6-F | H | H | 8 |
| Analogue 1b | 7-Cl | H | H | 4 |
| Analogue 2a | H | 2-Me | H | >32 |
| Analogue 3a | H | H | 4'-OMe | 8 |
This table is a simplified representation of SAR data for illustrative purposes, based on general findings in the literature. acs.org
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are developed using statistical methods such as multiple linear regression, principal component analysis, and machine learning algorithms. nih.govnih.gov For quinazoline derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various targets, including tyrosine kinases and histone deacetylases. nih.govnih.gov These models use calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. A robust QSAR model can be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. rsc.org
Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. nih.gov A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target. tandfonline.comnih.gov For quinazoline derivatives, pharmacophore models have been developed to identify key features required for their activity as, for example, acetylcholinesterase inhibitors or anti-inflammatory agents. tandfonline.comnih.gov These models can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. researchgate.netproquest.com
In Vivo Preclinical Efficacy Studies
Animal Model Selection and Experimental Design for Efficacy Evaluation
No studies detailing the selection of animal models or the experimental design for evaluating the efficacy of this compound have been published.
Pharmacodynamic Biomarker Evaluation in Preclinical Models
There is no available data on the evaluation of pharmacodynamic biomarkers in preclinical models for this compound.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Scoring for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is commonly used to predict the interaction between a small molecule (ligand) and a protein's binding site.
Currently, there are no published studies detailing the binding affinity predictions or the ranking of 6-Methoxy-2,7-dimethylquinazolin-4-OL against any specific biological targets. Such studies would typically involve docking the compound into the active site of a protein and using a scoring function to estimate the strength of the interaction.
Investigations into the conformational sampling of this compound within protein binding pockets have not been reported. This type of analysis is crucial for understanding the flexibility of the ligand and how it adapts its shape to fit the binding site.
Molecular Dynamics Simulations for Dynamic Binding Behavior and Stability Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations can provide insights into the dynamic behavior of a protein-ligand complex over time.
There is no available research that has employed molecular dynamics simulations to assess the stability and flexibility of a complex formed between this compound and a protein target. Such studies would typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
The exploration of binding pathways and the analysis of conformational changes in a target protein upon the binding of this compound have not been the subject of any published molecular dynamics studies.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules.
There are no specific quantum chemical calculation studies available for this compound. Such research would provide valuable information on its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting its reactivity.
Frontier Molecular Orbital Analysis of this compound
Frontier Molecular Orbital Theory (FMOT) is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. frontiersin.org A large energy gap implies high kinetic stability and low chemical reactivity because more energy is needed to excite an electron from the HOMO to the LUMO. frontiersin.org Conversely, a small energy gap suggests that a molecule is more reactive and has lower kinetic stability. frontiersin.org For this compound, the electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing nature of the quinazolinone core, influence the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule indicates the likely regions for electron donation and acceptance, respectively, which is crucial for understanding its interaction with biological receptors.
Table 1: Representative Frontier Molecular Orbital Data for Quinazoline (B50416) Derivatives
| Parameter | Description | Typical Value Range (eV) | Implication for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | Indicates the electron-donating capacity of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | Represents the electron-accepting ability. |
| ΔE (Gap) | Energy gap between HOMO and LUMO (ELUMO - EHOMO) | 3.0 to 5.0 | A smaller gap suggests higher potential for chemical reactivity and bioactivity. frontiersin.org |
Electrostatic Potential Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the quinazoline ring and the oxygen atom of the 4-ol group, as these are electronegative atoms with lone pairs of electrons. These sites represent potential hydrogen bond acceptors. Regions of positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group and the hydrogens of the methyl groups, indicating them as potential hydrogen bond donors or sites for interaction with negatively charged residues in a protein.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Description |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. A higher value indicates a greater tendency to donate electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. Higher values indicate a good electrophile, while lower values suggest it is a better nucleophile. researchgate.net |
De Novo Drug Design and Virtual Screening Approaches for Quinazoline Derivatives
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govmdpi.com This versatility makes quinazoline derivatives ideal candidates for computational drug discovery strategies like virtual screening and de novo design. ijfmr.com
Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a specific biological target to identify potential drug candidates. derpharmachemica.comresearchgate.net This process typically begins with the creation of a 3D model of the target protein, often an enzyme or receptor implicated in a disease. For quinazoline derivatives, prominent targets include Epidermal Growth Factor Receptor (EGFR) and Janus kinase 2 (JAK2), which are crucial in cancer progression. frontiersin.orgderpharmachemica.comnih.gov
The screening process employs molecular docking algorithms, which predict the preferred orientation and binding affinity of a ligand when it binds to the active site of a protein. ijfmr.com Compounds are ranked based on a scoring function that estimates the binding energy; those with the highest scores are considered potential "hits". derpharmachemica.com These hits are then subjected to further filtering based on drug-likeness properties (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to select the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net More advanced analyses, such as molecular dynamics simulations, can be used to assess the stability of the ligand-protein complex over time. frontiersin.orgresearchgate.net
De novo drug design, on the other hand, is an iterative process of designing a novel drug molecule from scratch or by modifying an existing scaffold. Computational tools can build molecules piece by piece within the constraints of a target's active site, optimizing for shape complementarity and favorable interactions. For a scaffold like this compound, de novo approaches could be used to suggest modifications to the methoxy or methyl groups or to add new functional groups to enhance binding affinity and selectivity for a specific target.
Table 3: Examples of Virtual Screening Studies on Quinazoline Derivatives
| Biological Target | Method(s) Used | Key Findings |
| EGFR (Epidermal Growth Factor Receptor) | Molecular Docking, 3D-QSAR, Virtual Screening | Identified novel 4,6,7-trisubstituted quinazoline derivatives with strong binding energies, suggesting their potential as EGFR tyrosine kinase inhibitors for cancer therapy. frontiersin.orgderpharmachemica.com |
| JAK2 (Janus Kinase 2) | Virtual Screening, Molecular Docking | Discovered a novel quinazoline derivative, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine, as a candidate inhibitor of the JAK2/STAT3 signaling pathway for antitumor therapy. nih.gov |
| Cholinesterase | Molecular Docking, ADMET Prediction | Synthesized and screened novel quinazolinone derivatives as potential inhibitors for the treatment of Alzheimer's disease, with several compounds showing favorable binding interactions. researchgate.net |
Derivatization Strategies and Lead Optimization of 6 Methoxy 2,7 Dimethylquinazolin 4 Ol Scaffolds
Design Principles for Novel Analogues of 6-Methoxy-2,7-dimethylquinazolin-4-OL
The design of new analogues based on the this compound scaffold is a meticulous process aimed at improving its therapeutic potential. This involves a multi-faceted approach that includes bioisosteric replacements, modifications of functional groups, changes to the core scaffold, and fragment-based design.
Bioisosteric replacement is a key strategy in drug design for modifying a lead compound to create a new therapeutic agent. nih.gov For the this compound scaffold, this could involve several modifications. For instance, the methoxy (B1213986) group at the 6-position could be replaced with other electron-donating or withdrawing groups to modulate the electronic environment of the ring system. Similarly, the methyl groups at the 2 and 7 positions could be substituted with other alkyl groups, halogens, or small heterocyclic rings to explore steric and electronic effects on target binding.
Structure-activity relationship studies on various quinazolinone derivatives have shown that substitutions at positions 2 and 3, as well as the presence of a halogen at position 6, can influence antimicrobial activity. nih.gov These findings suggest that modifications to the this compound scaffold could yield compounds with enhanced biological profiles.
Scaffold hopping is a powerful technique used to identify structurally novel compounds that retain similar biological activity to the original lead. nih.govresearchgate.net This approach can lead to new intellectual property and improved drug-like properties. For the quinazolin-4-ol core, this could involve replacing the quinazoline (B50416) ring with other bicyclic heteroaromatic systems like quinoline, thienopyrimidine, or benzimidazole, while retaining key pharmacophoric features. nih.govresearchgate.net
Hybridization, the combination of two or more pharmacophores into a single molecule, is another effective strategy. nih.gov For example, linking the quinazolin-4-ol scaffold to other biologically active moieties, such as a 1,2,3-triazole, has been shown to enhance the activity of the resulting hybrid compounds. nih.gov
Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for binding to a biological target. youtube.com Once fragments with weak affinity are identified, they can be grown or linked together to create more potent leads. youtube.com
In the context of the this compound scaffold, FBDD could be used to identify small molecules that bind to different pockets of a target protein. These fragments could then be incorporated into the quinazoline scaffold to generate novel derivatives with improved binding affinity. nih.gov Molecular docking studies can be employed to predict the binding modes of these new derivatives and guide their design. nih.gov
High-Throughput Synthesis and Screening of Quinazoline Libraries
The efficient synthesis of a diverse library of quinazoline derivatives is crucial for exploring the chemical space around the this compound scaffold. Several modern synthetic methods have been developed to facilitate the rapid generation of these compounds.
Microwave-assisted synthesis, for example, has been shown to significantly shorten reaction times for the preparation of quinazoline derivatives compared to traditional heating methods. nih.govmorressier.com This technique is well-suited for high-throughput chemistry applications. nih.gov One-pot, multi-component reactions are also highly efficient for building molecular complexity in a single step and have been successfully applied to the synthesis of quinazolines. researchgate.netresearchgate.net
Once a library of compounds has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. This allows for the identification of promising hits from a large number of compounds, which can then be selected for further optimization.
Strategies for Enhancing Selectivity and Potency of Quinazolin-4-OL Derivatives
After identifying initial hits, the next step is to optimize their selectivity and potency. This is often an iterative process involving chemical synthesis and biological testing.
One common strategy is to introduce substituents at various positions of the quinazoline ring to probe for favorable interactions with the target protein. For example, the introduction of a 3-chloro-4-(3-fluorobenzyloxy)phenylamino group at the 4-position of the quinazoline core has been shown to result in potent inhibitory effects against certain tumor cells. researchgate.net
Another approach is to design multi-kinase inhibitors by modifying the substitution pattern on the quinazoline scaffold. mdpi.com This can lead to compounds with a broader spectrum of activity or enhanced efficacy against specific cancer cell lines. mdpi.com The following table summarizes some substitution patterns and their effects on the biological activity of quinazolin-4-one derivatives.
| Scaffold | Substitution Position | Substituent | Observed Effect |
| Quinazolin-4-one | 2, 3, 6, 8 | Various | Can improve antimicrobial activity nih.gov |
| Quinazolin-4-one | 4 | 3-chloro-4-(3-fluorobenzyloxy)phenylamino | Potent inhibitory effects against tumor cells researchgate.net |
| Quinazolin-4-one | 6, 7 | Various amino groups | Can act as multi-kinase inhibitors mdpi.com |
| Quinazolin-4-one | 2 | Pyridin-3-yl | Potent EGFR inhibition mdpi.com |
Broader Research Applications and Future Perspectives for Quinazolin 4 Ol Compounds
Potential as Chemical Probes for Novel Biological Pathways
Quinazolin-4-ol derivatives, owing to their diverse pharmacological profiles, are prime candidates for development as chemical probes to investigate and elucidate novel biological pathways. Their inherent ability to interact with a wide array of biological targets, including enzymes and receptors, makes them invaluable tools for chemical biology.
Key Research Findings:
Diverse Biological Activities: Quinazolin-4-ol and quinazolinone derivatives have been reported to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities. mdpi.comymerdigital.comijmpr.in This versatility suggests that these compounds interact with multiple molecular targets and cellular pathways.
Enzyme Inhibition: A significant number of quinazoline-based compounds have been developed as potent enzyme inhibitors. Notably, they have been successful in targeting tyrosine kinases, which are critical components of cellular signaling pathways. mdpi.comnih.gov Marketed drugs like gefitinib (B1684475) and erlotinib (B232) are examples of 4-anilinoquinazoline (B1210976) derivatives that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov
Apoptosis and Cell Cycle Regulation: Certain quinazolin-4-one derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, indicating their interaction with pathways controlling cell proliferation and survival. nih.gov
Multi-Targeting Capabilities: Some quinazoline (B50416) derivatives have been designed as multi-targeted agents, simultaneously inhibiting several protein kinases or other key cellular proteins. nih.gov This polypharmacology can be leveraged to probe complex disease networks.
By systematically modifying the core quinazolin-4-ol structure, researchers can generate libraries of compounds with varied substitution patterns. These libraries can then be screened against a wide range of cellular assays to identify molecules that selectively modulate specific biological processes. These "chemical probes" can then be used to identify new drug targets, validate their roles in disease, and unravel the intricacies of complex biological pathways. The methoxy (B1213986) and dimethyl substitutions on a compound like 6-Methoxy-2,7-dimethylquinazolin-4-OL could, for instance, be systematically varied to probe the binding pockets of different kinases or other enzymes.
Table 1: Reported Biological Activities of Quinazolin-4-OL Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | mdpi.comijpsi.orgnih.gov |
| Anti-inflammatory | Inflammation | mdpi.comijmpr.inresearchgate.net |
| Antimicrobial | Infectious Diseases | mdpi.comymerdigital.com |
| Anticonvulsant | Neurology | ymerdigital.comijmpr.in |
| Antihypertensive | Cardiology | ymerdigital.comnih.gov |
| Antiviral | Infectious Diseases | mdpi.com |
| Antioxidant | Various | mdpi.com |
Development of Advanced Methodologies for Quinazoline Research
The continued interest in quinazolin-4-ol compounds has spurred the development of innovative and efficient methodologies for their synthesis and biological evaluation. These advancements are crucial for accelerating the discovery of new derivatives with desired properties.
Synthetic Methodologies:
Early methods for quinazoline synthesis, such as those developed by Griess, Bischler, and Niementowski, laid the foundation for accessing this heterocyclic system. mdpi.comnih.gov Over the years, a multitude of more advanced and versatile synthetic strategies have emerged:
Metal-Catalyzed Reactions: Palladium-, copper-, and iron-catalyzed reactions have become powerful tools for the synthesis of quinazolin-4-ones, allowing for the efficient formation of key carbon-nitrogen and carbon-carbon bonds under milder conditions. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times and often improved yields in the synthesis of quinazoline derivatives. nih.gov
Multi-Component Reactions: One-pot, multi-component reactions are increasingly being employed to generate molecular diversity in a time- and resource-efficient manner. researchgate.net
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods, utilizing greener solvents and catalysts. ymerdigital.com
Screening and Evaluation Techniques:
Advances in high-throughput screening (HTS) technologies have enabled the rapid evaluation of large libraries of quinazoline derivatives against various biological targets. Techniques such as differential scanning fluorimetry (DSF) are used to assess the potency and selectivity of compounds against panels of kinases and other proteins. mdpi.com Furthermore, cell-based assays are crucial for determining the effects of these compounds on cellular processes like proliferation, apoptosis, and cell cycle progression. nih.gov
Integration with Systems Biology and Omics Technologies in Drug Discovery
The future of drug discovery for complex diseases lies in a holistic, systems-level understanding of biology. nih.gov Quinazolin-4-ol compounds, with their potential to modulate multiple pathways, are well-suited for investigation within a systems biology framework.
The Role of Omics:
Genomics and Transcriptomics: By analyzing changes in gene and RNA expression in cells treated with quinazolin-4-ol derivatives, researchers can identify the genetic pathways that are modulated by these compounds. nashbio.com This can help in understanding their mechanism of action and in identifying potential biomarkers for patient stratification.
Proteomics: Proteomic approaches can identify the direct protein targets of quinazolin-4-ol derivatives and map out the protein-protein interaction networks that are perturbed upon treatment. nashbio.com
Metabolomics: Studying the metabolic changes induced by these compounds can provide insights into their effects on cellular metabolism, which is often dysregulated in diseases like cancer. nashbio.comresearchgate.net
By integrating data from these various "omics" platforms, a comprehensive picture of the cellular response to a quinazolin-4-ol derivative can be constructed. nih.govnashbio.com This systems-level view can reveal unexpected mechanisms of action, identify synergistic drug combinations, and ultimately lead to the development of more effective and personalized therapies. For example, a multi-omics approach could be used to understand the full spectrum of cellular effects of a compound like this compound, potentially uncovering novel therapeutic applications beyond its initially predicted activity.
The integration of advanced synthetic methodologies, high-throughput screening, and systems biology approaches will undoubtedly propel the field of quinazolin-4-ol research forward, unlocking the full potential of this remarkable chemical scaffold in both basic research and therapeutic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 6-Methoxy-2,7-dimethylquinazolin-4-OL?
- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) is commonly employed for quinazoline derivatives. Key steps include:
- Use of PdCl₂(PPh₃)₂ as a catalyst with Cs₂CO₃ as a base in tetrahydrofuran (THF) under inert conditions .
- Sequential coupling with terminal alkynes or arylboronic acids to introduce substituents .
- Purification via column chromatography and characterization using NMR, IR, and HRMS .
- Safety : Reactions should be conducted under argon to prevent oxidation, and intermediates must be handled in fume hoods .
Q. How should researchers handle this compound safely in the laboratory?
- Guidelines :
- Store in airtight, light-resistant containers in ventilated areas to avoid degradation .
- Use PPE (gloves, goggles) and avoid inhalation/contact due to undetermined toxicological properties .
- Work under inert atmospheres (argon/nitrogen) for moisture-sensitive reactions .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : To confirm substituent positions and molecular symmetry .
- IR Spectroscopy : Identifies functional groups (e.g., methoxy C-O stretch at ~1240 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo toxicity data for methoxy-substituted quinazolines be resolved?
- Approach :
- Conduct comparative assays using reconstructed human tissue models (e.g., EpiDerm) for in vitro-to-in vivo extrapolation .
- Validate findings with flow cytometry-based micronucleus assays in peripheral blood lymphocytes to assess genotoxicity .
- Address metabolic differences by incorporating liver S9 fractions in vitro to mimic in vivo metabolism .
Q. What strategies optimize cross-coupling reactions in quinazoline derivative synthesis?
- Optimization Steps :
- Catalyst Selection : PdCl₂(PPh₃)₂ outperforms other catalysts in aryl-alkyne couplings due to higher yields (~78%) .
- Solvent Effects : THF enhances reaction efficiency compared to dioxane, reducing side-product formation .
- Temperature Control : Heating at 80°C for 2 hours improves regioselectivity in alkyne additions .
Q. How to evaluate the bioactivity of this compound in drug discovery?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols .
- Receptor Binding Studies : Use fluorescence polarization assays to measure affinity for kinase or GPCR targets .
- SAR Analysis : Modify methoxy/methyl groups to assess impact on bioactivity and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
